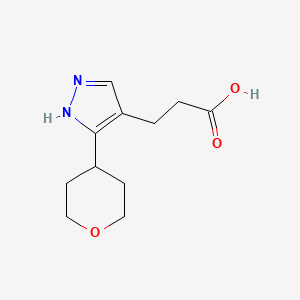

3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[5-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c14-10(15)2-1-9-7-12-13-11(9)8-3-5-16-6-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNTNISUAMMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(C=NN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid can be broken down as follows:

- Molecular Formula : C13H17N3O3

- Molecular Weight : 251.29 g/mol

- IUPAC Name : 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid have shown significant inhibitory effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents when used alone or in combination with established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. The mechanism often involves the suppression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing new treatments for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds structurally related to 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid have shown activity against various bacterial strains and fungi. Studies employing minimum inhibitory concentration (MIC) assays have confirmed their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings

| Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells | Targets specific kinases and pathways |

| Anti-inflammatory | Reduces inflammation | Inhibits COX and LOX enzymes |

| Antimicrobial | Effective against bacteria and fungi | Disrupts microbial cell wall synthesis |

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited a higher cytotoxic effect when combined with doxorubicin, enhancing the overall therapeutic efficacy .

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of pyrazole compounds, demonstrating significant reductions in cytokine levels in animal models of inflammation. The study suggested that these compounds could serve as a basis for new anti-inflammatory drugs .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Propanoic acid side chains are common in many analogs, suggesting shared applications in medicinal chemistry (e.g., enzyme inhibition via carboxylate interactions) .

Key Observations :

- Phenyl-substituted pyrazoles (e.g., 13d, 13f) exhibit higher melting points (>160°C) compared to fluorinated analogs (13j: 110–112°C), likely due to stronger π-π stacking interactions .

- Yields for the target compound are unspecified, but phenyl-substituted derivatives generally show moderate-to-high yields (57–85%), suggesting robust synthetic protocols for such scaffolds .

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry (MS) :

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid typically involves:

- Construction of the pyrazole ring system.

- Introduction of the tetrahydro-2H-pyran-4-yl substituent at the 5-position of the pyrazole.

- Attachment of the propanoic acid moiety at the 4-position of the pyrazole ring.

Key Synthetic Steps and Reaction Conditions

Formation of the Pyrazole Core

The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The 1H-pyrazole nucleus is often formed under acidic or neutral conditions, depending on the precursors.

Introduction of the Tetrahydro-2H-pyran-4-yl Group

The tetrahydro-2H-pyran-4-yl substituent is introduced typically through nucleophilic substitution or reductive amination reactions involving tetrahydro-2H-pyran-4-amine derivatives.

One reported method involves reductive amination using sodium tris(acetoxy)borohydride in dichloromethane at room temperature. In this process, tetrahydro-2H-pyran-4-ylamine reacts with an aldehyde or ketone precursor to form the corresponding amine-substituted intermediate with good yields (~59%) after purification by column chromatography.

Alternative amination reactions use N-ethyl-N,N-diisopropylamine as a base in ethanol, sometimes under sealed tube conditions at elevated temperatures (e.g., 90°C for 18 hours), to facilitate the substitution of nitro or halogenated aromatic intermediates with tetrahydro-2H-pyran-4-amine, achieving yields around 30%.

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety is generally introduced via alkylation or acylation reactions on the pyrazole ring or its precursors. This can involve:

Using haloalkanoic acid derivatives or their activated forms (e.g., acid chlorides) to acylate the pyrazole nitrogen or carbon atoms.

Subsequent hydrolysis or deprotection steps to yield the free propanoic acid.

Purification and Characterization

Purification is commonly achieved by column chromatography using solvent systems such as dichloromethane/methanol (4:1) or ethyl acetate/methanol mixtures. Preparative thin-layer chromatography (TLC) is also employed for final purification steps.

Characterization includes:

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds | Variable | Acidic or neutral conditions |

| 2 | Reductive amination | Sodium tris(acetoxy)borohydride, CH2Cl2, RT | ~59 | Purification by column chromatography |

| 3 | Amination substitution | Tetrahydro-2H-pyran-4-amine, N-ethyl-N,N-diisopropylamine, EtOH, 90°C, sealed tube | ~30 | Reaction time 18 h |

| 4 | Acylation / Alkylation | Acid chlorides or haloalkanoic acids, base | Variable | Followed by hydrolysis if needed |

| 5 | Purification | Column chromatography, preparative TLC | - | Solvent systems: CH2Cl2/MeOH, EtOAc/MeOH |

Detailed Research Findings

The reductive amination approach using sodium tris(acetoxy)borohydride is effective for introducing the tetrahydro-2H-pyran-4-yl substituent, producing intermediates that can be further functionalized to the target compound.

Amination reactions conducted under sealed tube conditions at elevated temperatures improve substitution efficiency on aromatic nitro or halogenated precursors, though yields may be moderate (~30%).

The propanoic acid side chain can be introduced via acylation with acid chlorides derived from propanoic acid or its analogs, followed by deprotection or hydrolysis to yield the free acid.

Purification techniques are critical to isolate the target compound in high purity, with column chromatography being the method of choice.

Mass spectrometry and NMR data confirm the successful synthesis and structural integrity of intermediates and final products.

The preparation of 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid involves multi-step synthetic procedures focusing on pyrazole ring formation, selective introduction of the tetrahydro-2H-pyran-4-yl group via reductive amination or nucleophilic substitution, and functionalization with a propanoic acid moiety. Reaction conditions such as solvent choice, temperature, and base selection significantly influence yields and purity. Purification by chromatographic methods and characterization by MS and NMR are essential to confirm successful synthesis.

This synthesis strategy is supported by diverse research findings and represents a robust approach to accessing this biologically relevant compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.